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molecular formula C13H16O2 B8661138 2-Ethoxy-4-phenyl-3,4-dihydro-2h-pyran CAS No. 71796-68-4

2-Ethoxy-4-phenyl-3,4-dihydro-2h-pyran

Cat. No. B8661138
M. Wt: 204.26 g/mol
InChI Key: LGIHSBPLJHHAJF-UHFFFAOYSA-N
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Patent
US04251398

Procedure details

313 g (2.37 Mole) of cinnamic aldehyde, 290 g (4.03 Mole) of ethyl vinyl ether and 45 g of hydroquinone were heated at 200° for 16 hours in a 1 l stainless steel autoclave (pressure about 20 atm.). After fractional distillation of the crude material thus obtained, there were isolated 422 g (87% yield) of 2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran, b.p. 89°/0.02 Torr;
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4](/[CH:7]=[CH:8]/[CH:9]=[O:10])=[CH:3][CH:2]=1.[CH:11]([O:13][CH2:14][CH3:15])=[CH2:12].C1(C=CC(O)=CC=1)O>>[CH2:11]([O:13][CH:14]1[CH2:15][CH:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:8]=[CH:9][O:10]1)[CH3:12]

Inputs

Step One
Name
Quantity
313 g
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/C=O
Name
Quantity
290 g
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
45 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
stainless steel
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After fractional distillation of the crude material
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1OC=CC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 422 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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